molecular formula C21H15NO8 B11465977 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

Cat. No.: B11465977
M. Wt: 409.3 g/mol
InChI Key: GJTXYZXHNDNJAB-UHFFFAOYSA-N
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Description

9-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxole and quinoline. Key steps in the synthesis may involve:

    Formation of the benzodioxole moiety: This can be achieved through the methoxylation of catechol derivatives.

    Construction of the quinoline core: This step may involve cyclization reactions using appropriate precursors.

    Fusion of the dioxolo and furo rings: This is typically achieved through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce tetrahydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups and fused ring system make it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoline and furo rings.

    Quinoline derivatives: Compounds like quinine or quinidine, which have a simpler quinoline core.

    Furoquinoline alkaloids: Naturally occurring compounds with a similar fused ring system.

Uniqueness

What sets 9-(6,7-dimethoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one apart is its intricate structure, combining multiple functional groups and fused rings. This complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15NO8

Molecular Weight

409.3 g/mol

IUPAC Name

8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one

InChI

InChI=1S/C21H15NO8/c1-24-18-10(4-15-19(20(18)25-2)30-8-29-15)16-9-3-13-14(28-7-27-13)5-11(9)22-12-6-26-21(23)17(12)16/h3-5H,6-8H2,1-2H3

InChI Key

GJTXYZXHNDNJAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3=C4C(=NC5=CC6=C(C=C53)OCO6)COC4=O)OCO2)OC

Origin of Product

United States

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